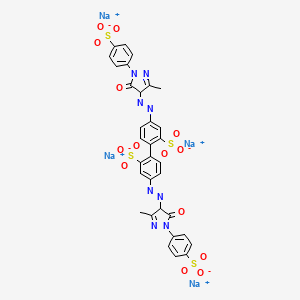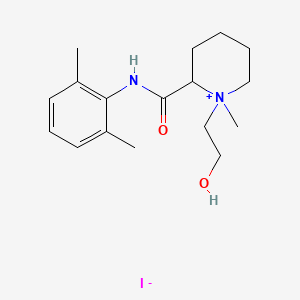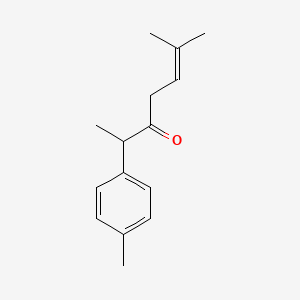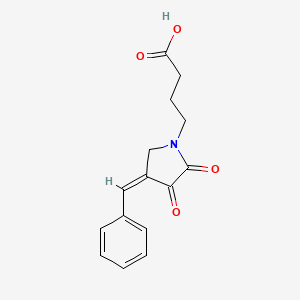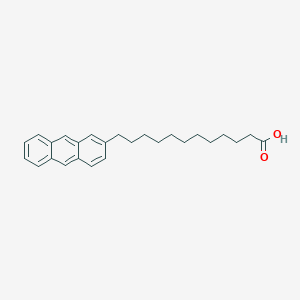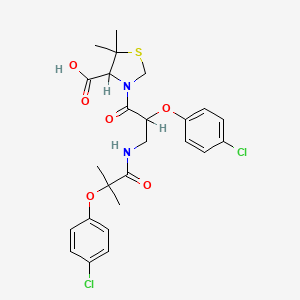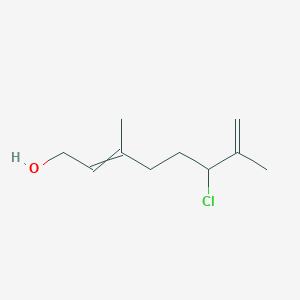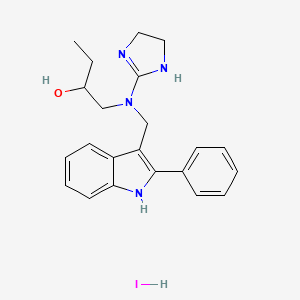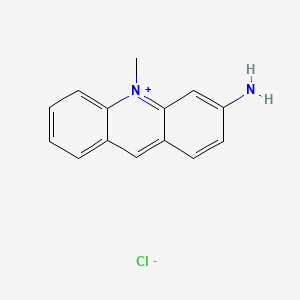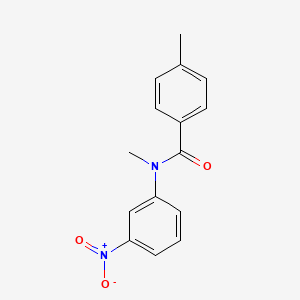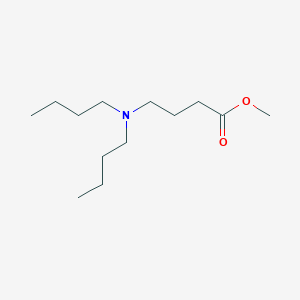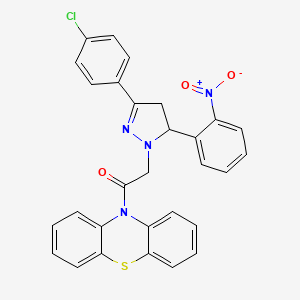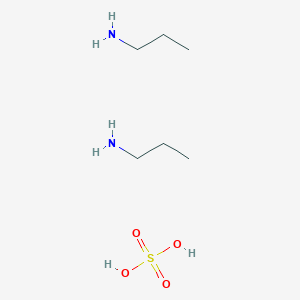
n-Propyl-ammonium sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Propyl-ammonium sulfate: is an organic compound that belongs to the class of ammonium salts. It is composed of n-propylamine and sulfuric acid. This compound is known for its various applications in different fields, including chemistry, biology, and industry. Its unique properties make it a valuable compound for scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: n-Propyl-ammonium sulfate can be synthesized through the reaction of n-propylamine with sulfuric acid. The reaction is typically carried out in an aqueous medium, where n-propylamine is slowly added to a solution of sulfuric acid under controlled temperature conditions. The reaction can be represented as follows:
C3H7NH2+H2SO4→(C3H7NH3)2SO4
Industrial Production Methods: In industrial settings, this compound is produced by treating ammonia with sulfuric acid. The process involves introducing a mixture of ammonia gas and water vapor into a reactor containing a saturated solution of ammonium sulfate and a small percentage of free sulfuric acid at a controlled temperature. The reaction is exothermic, and the heat generated helps maintain the temperature of the reactor .
Analyse Chemischer Reaktionen
Types of Reactions: n-Propyl-ammonium sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the ammonium group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of n-propylamine oxides.
Reduction: Formation of n-propylamine.
Substitution: Formation of substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry: n-Propyl-ammonium sulfate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique properties make it suitable for use in the preparation of other organic compounds.
Biology: In biological research, this compound is used in the purification of proteins and enzymes. It helps in the precipitation of proteins, making it easier to isolate and study them.
Medicine: This compound is used in the formulation of certain pharmaceuticals. Its ability to interact with biological molecules makes it valuable in drug development and delivery systems.
Industry: this compound is used in the production of fertilizers, where it provides essential nutrients like nitrogen and sulfur to plants. It is also used in the textile industry for dyeing and finishing processes .
Wirkmechanismus
The mechanism of action of n-propyl-ammonium sulfate involves its interaction with various molecular targets. In biological systems, it can interact with proteins and enzymes, altering their structure and function. The compound can also affect cellular pathways by modulating the activity of specific enzymes and receptors. Its ability to form ionic bonds with other molecules makes it effective in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
- Ethylammonium sulfate
- Butylammonium sulfate
- Methylammonium sulfate
Comparison: n-Propyl-ammonium sulfate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with other molecules. Compared to ethylammonium sulfate and butylammonium sulfate, this compound has intermediate properties, making it versatile for various applications. Its solubility in water and ability to form stable ionic bonds make it particularly useful in both laboratory and industrial settings .
Eigenschaften
CAS-Nummer |
73200-60-9 |
|---|---|
Molekularformel |
C6H20N2O4S |
Molekulargewicht |
216.30 g/mol |
IUPAC-Name |
propan-1-amine;sulfuric acid |
InChI |
InChI=1S/2C3H9N.H2O4S/c2*1-2-3-4;1-5(2,3)4/h2*2-4H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
UDDFKHHCYJZBDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN.CCCN.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



